3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride
Overview
Description
3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1955560-97-0 . It has a molecular weight of 212.68 . The IUPAC name for this compound is chroman-4-ylidenemethanediamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O.ClH/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9;/h1-4H,5-6,11-12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthetic Applications and Chemical Properties
This compound and its derivatives have been central to various synthetic chemical studies aimed at developing new pharmacologically active molecules. For instance, research has shown that certain derivatives of 4-hydroxycoumarins, closely related to 3,4-dihydro-1H-2-benzopyran-1-carboximidamide, have been synthesized and evaluated for their antibacterial properties (Mulwad & Shirodkar, 2002). These synthetic routes involve transformations leading to compounds with potential antibacterial activities, indicating the role of such structures in developing new antimicrobials.
Antitubercular Agents
In the search for new antitubercular agents, benzofuro[3,2-f][1]benzopyrans, which share a structural motif with 3,4-dihydro-1H-2-benzopyran-1-carboximidamide, demonstrated significant activities against Mycobacterium tuberculosis strains (Prado et al., 2006). These findings highlight the potential of such compounds in contributing to the development of new treatments for tuberculosis, a pressing global health concern.
Intermediate for Dopamine Receptor Agonists
The synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an intermediate for the dopamine D3 receptor selective agonist PD128907 underscores the compound's relevance in neuropharmacology (Jin, 2006). This points to its utility in synthesizing agents that could potentially manage neurological conditions, illustrating the compound's significance beyond mere chemical interest.
Anticancer Activity
Certain derivatives of 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride have been investigated for their anticancer properties. For example, compounds synthesized from related chemical structures have shown selective cytotoxicity against human cancer cell lines, indicating their potential in cancer research and therapy (Santos et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9;/h1-4,9H,5-6H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZXYNKHBBESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-66-7 | |
Record name | 3,4-dihydro-1H-2-benzopyran-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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